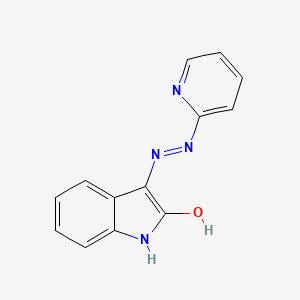
1,2,5-trimethyl-4-piperidinyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-trimethyl-4-piperidinyl 2-furoate, also known as TMPF, is a chemical compound that has been widely used in scientific research due to its unique properties. TMPF is a heterocyclic compound that contains a furan ring and a piperidine ring, and it has a molecular formula of C14H21NO2. The compound is known for its ability to act as a potent antioxidant and has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1,2,5-trimethyl-4-piperidinyl 2-furoate is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species. The compound has also been shown to have anti-inflammatory properties, and it may act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have potent antioxidant activity, and it has been used in various studies to investigate the role of oxidative stress in various disease states. 1,2,5-trimethyl-4-piperidinyl 2-furoate has also been shown to have anti-inflammatory properties, and it may act by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have neuroprotective effects and may be useful in the treatment of various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2,5-trimethyl-4-piperidinyl 2-furoate in lab experiments is its potent antioxidant activity. The compound has been shown to be effective in scavenging free radicals and reactive oxygen species, which makes it a useful tool in the investigation of oxidative stress. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate has been shown to have anti-inflammatory properties, which may be useful in the investigation of various inflammatory diseases.
One of the limitations of using 1,2,5-trimethyl-4-piperidinyl 2-furoate in lab experiments is its relatively high cost. The compound is not widely available, and its synthesis can be complex and time-consuming. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1,2,5-trimethyl-4-piperidinyl 2-furoate in scientific research. One potential application is in the investigation of neurodegenerative diseases, where the compound's neuroprotective effects may be useful in the development of new treatments. Additionally, 1,2,5-trimethyl-4-piperidinyl 2-furoate may be useful in the investigation of various inflammatory diseases, where its anti-inflammatory properties may be beneficial. Finally, the compound may have potential applications in the field of regenerative medicine, where its antioxidant activity may be useful in the development of new therapies.
Synthesemethoden
The synthesis of 1,2,5-trimethyl-4-piperidinyl 2-furoate can be achieved through a multistep process that involves the reaction of 1,2,5-trimethylpiperidine with furoic acid. The process involves the use of various reagents and solvents, and the reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1,2,5-trimethyl-4-piperidinyl 2-furoate has been widely used in scientific research due to its unique properties. The compound has been shown to have potent antioxidant activity, and it has been used in various studies to investigate the role of oxidative stress in various disease states. 1,2,5-trimethyl-4-piperidinyl 2-furoate has also been used as a probe in various biochemical and physiological studies, and it has been shown to have a wide range of applications in these fields.
Eigenschaften
IUPAC Name |
(1,2,5-trimethylpiperidin-4-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-8-14(3)10(2)7-12(9)17-13(15)11-5-4-6-16-11/h4-6,9-10,12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZDGWIMKLZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)OC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethylpiperidin-4-YL furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)
![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)